

Comparative Analysis of Atr-IN-20 Cross-reactivity with PIKK Family Kinases

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Compound of Interest

Compound Name: Atr-IN-20

Cat. No.: B15542138

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical selectivity of the ATR inhibitor, **Atr-IN-20**, against other key members of the phosphoinositide 3-kinase-related kinase (PIKK) family. Due to the limited availability of public data for **Atr-IN-20**, this guide utilizes data from a well-characterized, potent, and selective ATR inhibitor, RP-3500, as a representative example to illustrate the expected selectivity profile. The experimental protocols detailed below are standard methodologies for assessing the cross-reactivity of kinase inhibitors.

The PIKK family of serine/threonine protein kinases are central regulators of cellular responses to genotoxic stress.^{[1][2]} Key members include Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are activated by different forms of DNA damage.^{[3][4][5]} Other members, such as the mammalian target of rapamycin (mTOR) and SMG1, are involved in nutrient sensing and mRNA surveillance, respectively. Given the structural similarities within their kinase domains, assessing the selectivity of an inhibitor is crucial to minimize off-target effects.

Quantitative Comparison of Kinase Inhibition

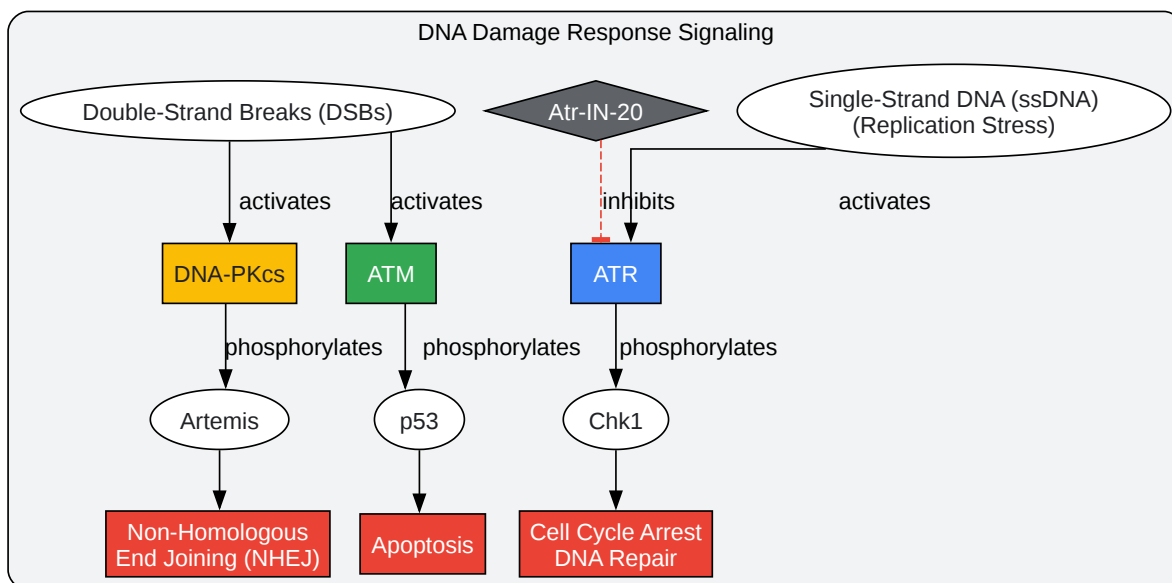
The following table summarizes the inhibitory activity of a representative selective ATR inhibitor, RP-3500, against ATR and other PIKK family kinases. The data is presented as half-maximal inhibitory concentrations (IC₅₀), which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value corresponds to higher potency.

Target Kinase	Representative Inhibitor	IC50 (nmol/L)	Selectivity over ATR	Reference
ATR	RP-3500	1.0	-	****
ATM	RP-3500	>2,000	>2,000-fold	
DNA-PKcs	RP-3500	>2,000	>2,000-fold	
mTOR	RP-3500	30	30-fold	
PI3K α *	RP-3500	>2,000	>2,000-fold	

Note: PI3K α is included for broader selectivity context, as it shares structural homology with the PIKK family kinase domains.

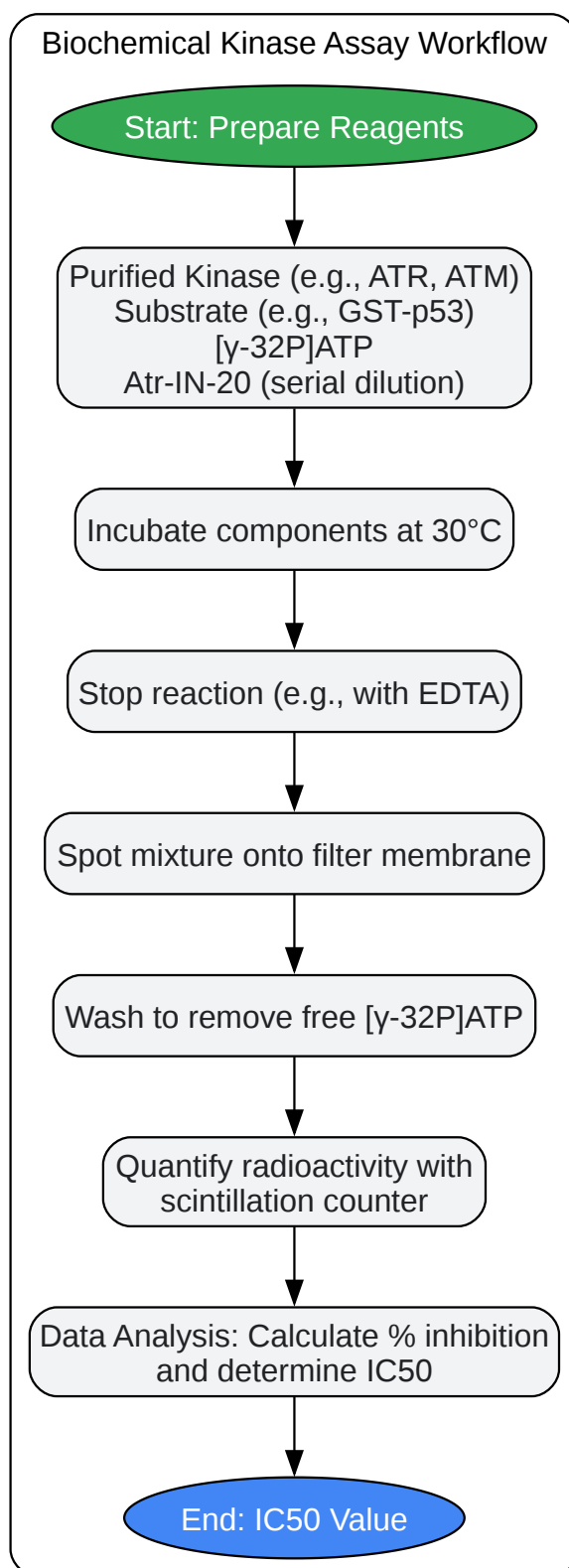
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.



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Figure 1: Simplified PIKK signaling in the DNA damage response.



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Figure 2: Workflow for a radiometric biochemical kinase assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to generate kinase selectivity data.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ - ^{32}P]ATP onto a specific substrate.

- Materials and Reagents:
 - Purified recombinant human kinases (ATR/ATRIP, ATM, DNA-PKcs, mTOR)
 - Kinase-specific substrates (e.g., GST-p53 for ATR)
 - Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
 - [γ - ^{32}P]ATP
 - **Atr-IN-20** or other test inhibitor, serially diluted in DMSO
 - Stop solution (e.g., 7.5 M Guanidine Hydrochloride or EDTA-containing buffer)
 - Filter membranes (e.g., P81 phosphocellulose)
 - Scintillation counter
- Procedure:
 - The kinase reaction is initiated in a 96-well plate by combining the purified kinase, the appropriate substrate, the test inhibitor at various concentrations, and the kinase assay buffer.
 - The mixture is pre-incubated for 10-15 minutes at room temperature.
 - The reaction is started by the addition of [γ - ^{32}P]ATP.

- The reaction mixture is incubated at 30°C for a specified duration (e.g., 30 minutes) to allow for substrate phosphorylation.
- The reaction is terminated by adding the stop solution or by spotting the reaction mixture onto a filter membrane.
- The filter membranes are washed multiple times to remove unincorporated [γ -³²P]ATP.
- The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
- The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction (with DMSO vehicle). The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Assay: Inhibition of Chk1 Phosphorylation (Western Blot)

This assay determines an inhibitor's activity within a cellular context by measuring the phosphorylation of a direct downstream target of ATR, Chk1, at Serine 345.

- Materials and Reagents:
 - Cancer cell line (e.g., HT29, LoVo)
 - Cell culture medium and supplements
 - DNA damaging agent (e.g., Hydroxyurea or UV radiation)
 - **Atr-IN-20** or other test inhibitor
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-Total Chk1, Mouse anti- β -actin (loading control)
 - HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

- Chemiluminescent substrate
- Protein electrophoresis and transfer equipment
- Procedure:
 - Cells are seeded in 6-well plates and allowed to adhere.
 - Cells are pre-incubated with various concentrations of the ATR inhibitor for 1-2 hours.
 - The ATR pathway is activated by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 3 hours).
 - Cells are washed with ice-cold PBS and then lysed.
 - Protein concentration in the cell lysates is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
 - After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
 - The signal is detected using a chemiluminescent substrate and an imaging system.
 - The membrane is stripped and re-probed for total Chk1 and a loading control (e.g., β -actin) to ensure equal protein loading. The reduction in the phospho-Chk1 signal relative to the total Chk1 and loading control indicates the inhibitor's potency in a cellular environment.

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